molecular formula C10H8N2O3 B161795 1-Amino-4-oxoquinoline-3-carboxylic acid CAS No. 135261-77-7

1-Amino-4-oxoquinoline-3-carboxylic acid

Cat. No. B161795
M. Wt: 204.18 g/mol
InChI Key: HWWAMQNWBBVENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AOQC is a heterocyclic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. The synthesis of AOQC has been achieved using a variety of methods, and its mechanism of action has been explored in detail.

Mechanism Of Action

The mechanism of action of AOQC is not well understood, but it is thought to involve the inhibition of enzymes involved in key metabolic pathways. For example, AOQC has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. This inhibition can lead to the disruption of DNA synthesis and cell division, making AOQC a potential anticancer agent.

Biochemical And Physiological Effects

AOQC has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. It has also been found to exhibit antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using AOQC in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on AOQC, including:
1. Further studies to elucidate the mechanism of action of AOQC, which could lead to the development of more effective drugs.
2. Studies to explore the potential use of AOQC in the treatment of other diseases, such as neurodegenerative diseases.
3. Studies to optimize the synthesis of AOQC, which could lead to more efficient and cost-effective production methods.
4. Studies to explore the potential use of AOQC in combination with other drugs, which could lead to synergistic effects and improved treatment outcomes.
In conclusion, AOQC is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.

Synthesis Methods

AOQC can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 2-aminobenzoic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product can be purified using a variety of techniques, including recrystallization and chromatography.

Scientific Research Applications

AOQC has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. These effects make it a promising candidate for the development of new drugs for the treatment of a variety of diseases.

properties

CAS RN

135261-77-7

Product Name

1-Amino-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-amino-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-12-5-7(10(14)15)9(13)6-3-1-2-4-8(6)12/h1-5H,11H2,(H,14,15)

InChI Key

HWWAMQNWBBVENP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O

synonyms

3-Quinolinecarboxylicacid,1-amino-1,4-dihydro-4-oxo-(9CI)

Origin of Product

United States

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